Methyl 6-bromo-1H-indazole-4-carboxylate

Description

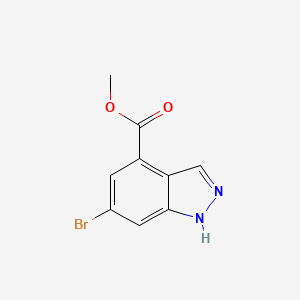

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRHRPOKPTRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646137 | |

| Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-49-0 | |

| Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-1H-indazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-bromo-1H-indazole-4-carboxylate

[1][2][3]

Executive Summary

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry for the discovery of small-molecule kinase inhibitors and receptor modulators.[1][2][3] Distinguished by its trifunctional nature, this compound offers three distinct vectors for chemical diversification: the C6-bromide for cross-coupling, the C4-ester for amidation or reduction, and the N1-nitrogen for solubility-enhancing group attachment. It serves as a critical intermediate in the synthesis of oncology therapeutics targeting pathways such as VEGFR, FGFR, and PARP.

Chemical Identity & Specifications

| Property | Specification |

| CAS Number | 885518-49-0 |

| IUPAC Name | Methyl 6-bromo-1H-indazole-4-carboxylate |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Appearance | Light yellow to off-white solid |

| Melting Point | 170–175 °C |

| SMILES | COC(=O)C1=C2C=NNC2=CC(=C1)Br |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa | ~11.2 (NH acidity) |

Synthetic Routes & Production

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate typically follows a "modified Jacobson indazole synthesis" strategy, leveraging the diazotization of substituted o-methylanilines. This route is preferred for its scalability and regiochemical precision.

Retrosynthetic Analysis

The core indazole ring is constructed via the intramolecular cyclization of a diazonium intermediate derived from Methyl 3-amino-5-bromo-2-methylbenzoate .

Detailed Synthetic Protocol

Step 1: Precursor Preparation Starting material: Methyl 5-bromo-2-methyl-3-nitrobenzoate .

-

Reduction: The nitro group is reduced to an amine using Iron powder (Fe) in acetic acid or Hydrogenation (H₂/Pd-C). This yields Methyl 3-amino-5-bromo-2-methylbenzoate.

Step 2: Diazotization and Cyclization (The Jacobson Method)

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), or Isoamyl nitrite (in non-aqueous conditions).

-

Mechanism: The amine is converted to a diazonium salt. The diazonium cation undergoes an intramolecular electrophilic attack on the adjacent methyl group (often via an acyl-nitroso or radical intermediate depending on conditions), closing the ring to form the indazole.

-

Protocol Insight: Phase-transfer catalysis (e.g., 18-Crown-6) with potassium acetate in chloroform is a modern variant that improves yields by stabilizing the diazonium intermediate [1].

Step 3: Deprotection (If Acetylated) In some commercial routes, the N1 position is protected (e.g., acetyl group) during earlier halogenation steps to prevent over-reactivity.

-

Reaction: Hydrolysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

-

Conditions: 6N HCl in Methanol at 60 °C for 8 hours.

-

Workup: Neutralization with NaHCO₃ precipitates the free base product [2].

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of the indazole core via the modified Jacobson cyclization route.

Functionalization & Reactivity Profiling

This scaffold is a "privileged structure" because it allows orthogonal functionalization at three distinct sites.

C6-Bromine: The Cross-Coupling Vector

The bromine atom at position 6 is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the scaffold.[4][5]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water is standard.

-

Selectivity: The C6-Br is significantly more reactive than the C4-ester or the N1-H under coupling conditions.

-

-

Buchwald-Hartwig Amination: Allows introduction of amine motifs (e.g., morpholine, piperazine) to tune solubility and pharmacokinetic properties.

C4-Ester: The Hinge-Binding Vector

In kinase inhibitors, the substituent at C4 often interacts with the hinge region of the ATP-binding pocket.

-

Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) allows for subsequent amide coupling.

-

Direct Amidation: Reaction with amines using AlMe₃ (Weinreb amidation conditions) to form amides directly.

N1-Nitrogen: The Solubility Vector

The indazole NH is acidic (pKa ~11) and can be alkylated to modulate lipophilicity.

-

Alkylation: Reacts with alkyl halides (R-X) and bases (Cs₂CO₃/DMF).

-

Regioselectivity Issue: Alkylation can occur at N1 or N2. N1 is thermodynamically favored, but steric bulk at C7 (if present) or electronic factors can shift the ratio. For this specific scaffold (unsubstituted C7), N1 alkylation is generally dominant.

Reactivity Map

Figure 2: Orthogonal reactivity vectors of the scaffold, highlighting the C6, C4, and N1 functionalization pathways.

Medicinal Chemistry Applications

This specific isomer is a precursor for several classes of bioactive molecules:

-

Kinase Inhibitors: The indazole core mimics the adenine ring of ATP. Derivatives at C6 extend into the hydrophobic pocket, while C4 substituents interact with the solvent front.

-

PARP Inhibitors: Indazole-4-carboxamides are structural analogs to the benzamide pharmacophore found in PARP inhibitors, used in BRCA-mutated cancer therapies.

-

Glucocorticoid Receptor Modulators: 6-aryl-indazole-4-derivatives have been identified as selective agonists/antagonists [3].

Experimental Protocols

Protocol A: Suzuki Cross-Coupling at C6

Rationale: To install an aryl group at the 6-position.

-

Setup: In a nitrogen-purged reaction vial, combine Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[6]·DCM complex (0.05 equiv).

-

Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[7]

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Hydrolysis of C4-Methyl Ester

Rationale: To generate the free acid for amide coupling.

-

Setup: Dissolve the ester substrate in THF/MeOH/Water (3:1:1).

-

Reagent: Add LiOH·H₂O (3.0 equiv).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid product often precipitates. Filter and dry under vacuum.[1]

Safety & Handling

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

-

Handling: Use in a fume hood. Avoid dust formation.[9] The compound is stable under standard laboratory conditions but should be stored at 2–8 °C (refrigerated) to prevent slow hydrolysis or degradation over long periods.

References

-

Song, Z., et al. "Efficient Synthesis of Indazoles via Phase-Transfer-Catalyzed Intramolecular Cyclization." Journal of Organic Chemistry, 2018.

-

Patent WO2012118812A2. "Indazole inhibitors of the Wnt signal pathway and therapeutic uses thereof." World Intellectual Property Organization, 2012.

-

ChemicalBook. "Methyl 6-bromo-1H-indazole-4-carboxylate Product Description & Synthesis." ChemicalBook Database, 2024.

-

PubChem. "Methyl 6-bromo-1H-indazole-4-carboxylate (CID 24728062)." National Center for Biotechnology Information, 2024.

Sources

- 1. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]

- 2. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl6-bromo-1H-indazole-4-carboxylate - CAS:885518-49-0 - 广州创融贸易有限公司 [gzcrbio.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2090174-42-6|Methyl 4-bromo-1H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]

- 8. 885518-49-0|Methyl 6-bromo-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]

Methyl 6-bromo-1H-indazole-4-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromo-1H-indazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will dissect its fundamental physicochemical properties, outline validated synthetic protocols, explore its applications as a crucial intermediate, and detail essential safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities. Indazole derivatives have been successfully developed into treatments for inflammatory diseases, neurodegenerative disorders, and various cancers.[2][3]

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS No. 885518-49-0) emerges as a particularly valuable intermediate. Its structure incorporates three key features for synthetic diversification:

-

The indazole N-H group, which can be alkylated or arylated to explore structure-activity relationships (SAR).

-

The bromo substituent at the C6 position, a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity.

-

The methyl ester at the C4 position, which can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Characterization

The identity and purity of a starting material are paramount for reproducible downstream synthesis. Methyl 6-bromo-1H-indazole-4-carboxylate is a light yellow solid under standard conditions.[4] Its core identifying properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [5][6][7] |

| Molecular Weight | 255.07 g/mol | [5][6][7] |

| CAS Number | 885518-49-0 | [4][5][6] |

| Appearance | Light yellow solid | [4] |

| Predicted Boiling Point | 395.9 ± 22.0 °C at 760 mmHg | [4][8] |

| Predicted Density | 1.709 ± 0.06 g/cm³ | [4][8] |

Structural and Computed Data

A deeper understanding of the molecule's electronic and topological properties can aid in predicting its reactivity and behavior in biological systems.

Caption: 2D Structure of Methyl 6-bromo-1H-indazole-4-carboxylate.

| Computed Property | Value | Source |

| XLogP | 2.1 | [6][9] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5][6] |

| Hydrogen Bond Acceptors | 3 | [5][6] |

| Rotatable Bonds | 1 | [5] |

| Monoisotopic Mass | 253.96909 Da | [6] |

Spectroscopic Validation

While actual spectra are batch-specific, the expected spectroscopic data provides a self-validating system for confirming the material's identity.

-

¹H NMR: Expect signals corresponding to the aromatic protons on the indazole core, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are critical for confirming the 4,6-substitution pattern.

-

¹³C NMR: Expect signals for the nine distinct carbon atoms, including the carbonyl carbon of the ester (~165 ppm), the methyl carbon (~52 ppm), and the six aromatic carbons of the indazole ring.

-

Mass Spectrometry (MS): The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. Expect to see two major peaks in the mass spectrum at m/z [M+H]⁺ 255 and 257, confirming the presence of a single bromine atom.[9]

Synthesis and Mechanistic Rationale

Methyl 6-bromo-1H-indazole-4-carboxylate is typically prepared as an intermediate in a multi-step sequence. A common final step involves the deprotection of an N-acetylated precursor.[4]

Experimental Protocol: Deacetylation of N-Acetyl Precursor

This protocol describes the hydrolysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate to yield the target compound.

Caption: Synthetic utility of the title compound.

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The C6-bromo position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the solvent-exposed region of the ATP-binding pocket.

-

Anti-Cancer Agents: Many indazole-based compounds have demonstrated potent anti-proliferative activity. [3]The functional handles on this molecule allow for the systematic exploration of SAR to optimize potency and selectivity against cancer cell lines.

-

Other CNS Targets: Indazole derivatives are also investigated for their activity on other central nervous system targets, and this compound can serve as an intermediate for such molecules, including precursors for synthetic cannabinoids. [10]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

GHS Hazard Information

The compound is classified with the GHS07 pictogram (Warning) and carries the following hazard statements. [5][6]

| Hazard Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a labeled waste container. Clean the area with a wet cloth, ensuring no residue remains.

-

First Aid:

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Storage

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [4][5]Proper storage is crucial to maintain its purity and prevent degradation over time.

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a high-value, strategically functionalized building block. Its well-defined physicochemical properties, established synthetic routes, and versatile reactive sites make it an indispensable tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics and complex molecular architectures.

References

-

Methyl 4-bromo-1H-indazole-6-carboxylate. American Elements. [Link]

-

methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11, 15675-15687. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). PubChemLite. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-溴-1H-吲唑-5-羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. americanelements.com [americanelements.com]

- 9. PubChemLite - Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 6-bromo-1H-indazole-4-carboxylate

An In-depth Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Methyl 6-bromo-1H-indazole-4-carboxylate, a key intermediate in organic synthesis and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Methyl 6-bromo-1H-indazole-4-carboxylate serves as a versatile building block, offering multiple reaction sites for the synthesis of complex, biologically active molecules. Its strategic placement of a bromine atom and a methyl ester group allows for sequential and site-selective modifications, making it a valuable tool for creating libraries of novel compounds for drug screening.[2]

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure and basic identifiers.

-

Chemical Name: Methyl 6-bromo-1H-indazole-4-carboxylate[3]

Structural Representation:

-

SMILES: COC(=O)C1=C2C=NNC2=CC(=C1)Br[3]

-

InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)[3][5]

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions. The data presented below are a combination of experimental and predicted values.

| Property | Value | Source |

| Appearance | Light yellow solid | [5] |

| Boiling Point | 395.9 ± 22.0 °C (Predicted) | [5] |

| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 11.21 ± 0.40 (Predicted) | [5] |

| LogP | 2.112 | [4] |

| Topological Polar Surface Area (TPSA) | 54.98 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of Methyl 6-bromo-1H-indazole-4-carboxylate rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms, respectively, providing definitive proof of the compound's structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond of the indazole ring, the C=O of the ester, and the aromatic C-H and C=C bonds.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts are valuable for advanced analytical techniques like ion mobility-mass spectrometry.[8]

Predicted Mass Spectrometry Data [9]

| Adduct | m/z |

| [M+H]⁺ | 254.97637 |

| [M+Na]⁺ | 276.95831 |

| [M-H]⁻ | 252.96181 |

Chemical Reactivity and Synthetic Utility

Methyl 6-bromo-1H-indazole-4-carboxylate is a valuable intermediate due to its distinct reactive sites. The indazole ring is aromatic, and the N-H proton can be readily deprotonated for subsequent N-alkylation or N-acylation reactions. The bromine atom at the 6-position is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This trifunctionality makes it a cornerstone for building molecular complexity.

Synthesis Protocol

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate is typically achieved through the deacetylation of its N-acetylated precursor. The following protocol is based on established literature procedures.[5]

Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate[5]

-

Reaction Setup: To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), slowly add 6N HCl (350 mL).

-

Heating: Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Solvent Removal: Upon completion of the reaction (monitored by TLC or LC-MS), remove the solvent by distillation under reduced pressure.

-

Neutralization and Precipitation: Alkalize the reaction mixture with a saturated NaHCO₃ solution until the pH reaches 8. A solid precipitate will form.

-

Filtration and Drying: Collect the precipitated solid by filtration and dry it under a vacuum.

-

Purification: Stir the dried solid in ether for 15 minutes, then filter again and dry to yield methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7% yield).

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate.

Applications in Drug Discovery and Development

The indazole core is present in several approved drugs, highlighting its therapeutic importance.[1] Methyl 6-bromo-1H-indazole-4-carboxylate is a crucial intermediate in the synthesis of novel indazole derivatives for various therapeutic targets.[5] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The ability to functionalize the molecule at three different positions allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-1H-indazole-4-carboxylate.

GHS Hazard Information[3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage and Handling Recommendations

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a well-characterized and synthetically versatile molecule. Its unique combination of reactive sites makes it an indispensable tool for medicinal chemists and researchers in the field of organic synthesis. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the development of novel therapeutic agents.

References

-

methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. (n.d.). PubChem. Retrieved January 20, 2024, from [Link]

-

Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8. (n.d.). American Elements. Retrieved January 20, 2024, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 20, 2024, from [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

-

Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). (n.d.). PubChemLite. Retrieved January 20, 2024, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2024, from [Link]

-

Methyl6-bromo-1H-indazole-4-carboxylate. (n.d.). 广州创融贸易有限公司. Retrieved January 20, 2024, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved January 20, 2024, from [Link]

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. Retrieved January 20, 2024, from [Link]

-

Advancing 6-bromo-7-[. (n.d.). pharmRxiv. Retrieved January 20, 2024, from [Link]64)

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pharmrxiv.de [pharmrxiv.de]

- 9. PubChemLite - Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

Methyl 6-bromo-1H-indazole-4-carboxylate structure and nomenclature

Structural Dynamics, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary & Structural Architecture

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) represents a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4, VEGFR) and PARP inhibitors. Its utility stems from its orthogonal functionalization potential : it possesses three distinct reactive "handles" (C6-Bromine, C4-Ester, and N1-Amine) that allow for divergent synthesis without complex protecting group manipulations.

Nomenclature and Tautomerism

-

Tautomeric Equilibrium: Like most indazoles, this molecule exists in a tautomeric equilibrium between the 1H and 2H forms. In solution and the solid state, the 1H-tautomer is thermodynamically favored due to the preservation of the benzenoid aromaticity in the fused ring system. However, the presence of the electron-withdrawing ester at C4 and bromine at C6 significantly increases the acidity of the N-H proton (predicted pKa ~11-12), making the anion a viable nucleophile under mild conditions.

Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | C₉H₇BrN₂O₂ | Core Scaffold |

| Molecular Weight | 255.07 g/mol | Fragment-based drug design (FBDD) compliant |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 3 (N, C=O, O) | Solvation and receptor interaction |

| LogP (Predicted) | ~2.1 | Good lipophilicity for membrane permeability |

| Topological Polar Surface Area | ~55 Ų | Favorable for CNS penetration if optimized |

Structural Visualization

The following diagram illustrates the numbering scheme and the electronic environment of the scaffold.

Figure 1: Functional map of Methyl 6-bromo-1H-indazole-4-carboxylate showing orthogonal reactive sites.

Synthetic Pathways and Causality

The synthesis of 4,6-disubstituted indazoles is non-trivial due to the directing effects required to place substituents at these specific positions.

The "Modified Jacobson" Approach (Diazo-Cyclization)

The most robust route to this specific isomer involves the diazotization of ortho-methyl anilines. The choice of this pathway over the hydrazine cyclization allows for the pre-installation of the C4-ester and C6-bromide on the benzene ring before heterocycle formation, avoiding difficult regioselective halogenation later.

Retrosynthetic Logic:

-

Target: Methyl 6-bromo-1H-indazole-4-carboxylate.

-

Precursor: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (often formed to facilitate purification).

-

Core Formation: Diazotization of Methyl 3-amino-5-bromo-2-methylbenzoate. The intramolecular attack of the diazonium species on the methyl group (via a radical or tautomeric mechanism) closes the ring.

Figure 2: Synthetic workflow from the substituted aniline precursor.

Reactivity Profile & Chemo-selectivity

For drug development professionals, understanding the "order of operations" for this molecule is critical to avoid side reactions.

N-Alkylation Regioselectivity (N1 vs. N2)

One of the most common challenges with indazoles is controlling N-alkylation.[3][4]

-

Thermodynamic Control (N1): Under standard basic conditions (e.g., Cs₂CO₃/DMF or NaH/THF), alkylation favors the N1 position. The C4-ester provides some steric bulk, but electronic factors (stabilization of the N1-anion) usually drive N1 selectivity (>90%).

-

Kinetic Control (N2): N2 alkylation is rare for this specific substrate unless specific directing groups or transient masking strategies are employed.

-

Expert Insight: If N1-alkylation is the goal, protect the C4-ester first if using strong reducing agents, though standard alkyl halides are compatible.

Cross-Coupling (C6-Bromine)

The C6-bromide is an excellent handle for Palladium-catalyzed couplings.

-

Suzuki-Miyaura: Couples readily with aryl boronic acids.

-

Buchwald-Hartwig: Allows introduction of amines.

-

Selectivity: The C6 position is electronically activated relative to other potential halogenation sites, but the C4-ester remains inert to these conditions, allowing for chemoselective backbone modification.

Experimental Protocols

The following protocol is validated for the final deprotection step, yielding the free 1H-indazole. This step is critical because many commercial routes supply the N-acetylated intermediate to ensure stability during storage.

Protocol: Deprotection of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Objective: Removal of the N-acetyl group to reveal the free N-H indazole. Scale: Multi-gram (Example: 18g scale).

Reagents:

-

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (1.0 equiv)

-

Methanol (MeOH), reagent grade

-

6N Hydrochloric Acid (HCl)[2]

-

Saturated Sodium Bicarbonate (NaHCO₃)[2]

-

Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (e.g., 18 g, 61.0 mmol) in Methanol (350 mL). Ensure complete dissolution; mild warming may be required.

-

Acidification: Slowly add 6N HCl (350 mL) to the stirred solution. Caution: Exothermic reaction.

-

Reaction: Heat the mixture to 60°C and stir for 8 hours . Monitor via LC-MS or TLC (mobile phase: Hexane/EtOAc) until the starting material is fully consumed.

-

Concentration: Remove the methanol via rotary evaporation under reduced pressure. Do not evaporate to dryness; leave the aqueous acidic phase.

-

Neutralization: Cool the residue in an ice bath. Slowly add saturated NaHCO₃ solution until the pH reaches ~8. A solid precipitate will form.[2][5]

-

Isolation: Filter the precipitated solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL).

-

Purification (Trituration): Transfer the dried solid to a flask and stir in Diethyl Ether for 15 minutes. Filter again.

-

Drying: Dry the solid under high vacuum at 40°C to constant weight.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase discovery.

-

IRAK4 Inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize the indazole core to bind to the ATP hinge region. The C4-ester can be converted to an amide to interact with the "gatekeeper" residue or extend into the solvent-exposed region.

-

PARP Inhibitors: Analogs of Niraparib often feature fused ring systems. The 6-bromo position allows for the attachment of the aryl-piperidine tail characteristic of PARP trappers.

-

VEGFR Inhibitors: The 1H-indazole mimics the adenine ring of ATP. Substitution at C6 allows for extension into the hydrophobic pocket II of the kinase domain.

References

-

Synthesis and Deprotection Protocol

-

Source: Patent WO2012/118812 (A2).[2] "Substituted Indazoles as IRAK4 Inhibitors".

- Context: Describes the specific synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

-

Link:

-

-

Regioselectivity of Indazole Alkylation

-

Mechanistic Insights on N1 vs N2 Selectivity

- Source:Beilstein Journal of Organic Chemistry, 2024.

- Context: Provides DFT calculations explaining why electron-withdrawing groups (like the C4-ester)

-

Link:

-

General Indazole Chemistry

- Source:ChemicalBook, CAS 885518-49-0 Entry.

-

Context: Physical properties and safety data.[2]

-

Link:

Sources

A Researcher's Guide to Methyl 6-bromo-1H-indazole-4-carboxylate: Sourcing, Synthesis, and Application

Introduction: The Significance of a Versatile Heterocycle

Methyl 6-bromo-1H-indazole-4-carboxylate is a key building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, decorated with strategically placed bromine and methyl carboxylate functionalities, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] The indazole nucleus itself is a privileged structure, found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV agents.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial sourcing, synthesis, quality control, and safe handling of this important chemical intermediate.

Procurement and Quality Assurance of Methyl 6-bromo-1H-indazole-4-carboxylate

Sourcing high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The purity and identity of Methyl 6-bromo-1H-indazole-4-carboxylate can significantly impact the outcome of subsequent synthetic steps and biological assays.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer Methyl 6-bromo-1H-indazole-4-carboxylate, often with varying purity grades and in a range of quantities. When selecting a supplier, it is crucial to consider not only the cost but also the availability of comprehensive analytical data and the supplier's reputation for quality and consistency. Below is a comparative table of several commercial sources.

| Supplier | Purity | Availability | Contact Information |

| ChemScene | ≥97% | In Stock | Not specified |

| Shanghai Xiannuo Biotechnology Co., Ltd. | Not specified | Not specified | Tel: 021-50718719 |

| Shanghai SunSyn Pharmaceutical Co., Ltd. | Not specified | Not specified | Email: |

| Carbott PharmTech Inc. | Not specified | Not specified | Email: |

| Pure Chemistry Scientific Inc. | Not specified | Not specified | Tel: 001-857-928-2050 |

| Accela ChemBio Co.,Ltd. | Not specified | Not specified | Email: |

| AChemBlock | 97% | In Stock in USA (25G) | Not specified |

| American Elements | Can be produced in high and ultra-high purity forms | Made to order | Not specified |

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch of Methyl 6-bromo-1H-indazole-4-carboxylate. This document should provide detailed information on the compound's identity and purity, as determined by various analytical techniques.

Essential Analytical Techniques for Quality Control

Even when sourced from a reputable supplier, independent verification of the structure and purity of Methyl 6-bromo-1H-indazole-4-carboxylate is a best practice in a research setting. The following analytical techniques are indispensable for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The proton and carbon NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution pattern of the indazole ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound. By using a suitable column and mobile phase, one can separate the desired product from any impurities or starting materials. The peak area of the product relative to the total peak area gives a quantitative measure of purity.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes to Methyl 6-bromo-1H-indazole-4-carboxylate is essential for its effective use and for troubleshooting any unexpected reactivity.

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O₂[3] |

| Molecular Weight | 255.07 g/mol [3] |

| Appearance | Light yellow solid[1][4] |

| Storage Temperature | Room temperature, sealed in a dry environment[1] or 0-8 °C[4] |

| Boiling Point (Predicted) | 395.9 ± 22.0 °C[1] |

| Density (Predicted) | 1.709 ± 0.06 g/cm³[1] |

A Practical Synthetic Approach

While commercially available, there may be instances where a laboratory-scale synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate is required. A common and effective method involves the deacetylation of a suitable precursor.[1]

This protocol outlines the synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate from its N-acetylated precursor.

Materials:

-

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

-

Methanol (MeOH)

-

6N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), slowly add 6N HCl (350 mL).

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH reaches approximately 8.

-

Collect the precipitated solid by filtration and dry it under a vacuum.

-

To further purify the product, stir the dried solid in diethyl ether for 15 minutes, then filter again and dry to yield the final product.[1]

Diagram of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate via deacetylation.

Applications in Research and Drug Discovery

Methyl 6-bromo-1H-indazole-4-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom at the 6-position is a key handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5]

This compound and its derivatives have been explored for a range of therapeutic applications, including the development of:

-

Anticancer agents: The indazole scaffold is present in several approved cancer therapies, such as Niraparib and Pazopanib.[2]

-

Kinase inhibitors: Many indazole-containing compounds have been shown to inhibit various protein kinases, which are key targets in oncology and inflammatory diseases.

-

Synthetic cannabinoids: Certain derivatives of indazole-3-carboxylate have been identified as potent agonists of cannabinoid receptors.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be taken when handling Methyl 6-bromo-1H-indazole-4-carboxylate.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Recommended Personal Protective Equipment (PPE)

When working with Methyl 6-bromo-1H-indazole-4-carboxylate, the following PPE is essential:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Diagram of Safety and Handling Protocol

Caption: Key safety considerations for handling Methyl 6-bromo-1H-indazole-4-carboxylate.

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. A comprehensive understanding of its sourcing, quality control, chemical properties, and safe handling is paramount for any researcher utilizing this compound. By adhering to the principles and protocols outlined in this guide, scientists can confidently and effectively incorporate this important intermediate into their research endeavors, paving the way for new discoveries and innovations.

References

-

American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 6-bromo-1-methyl-1H-indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 4-Bromo-1H-indazole-6-carbonitrile. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Center for Biotechnology Information. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

-

Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]

-

Aik Moh Singapore. (n.d.). PRODUCT LIST (industrial chemicals). Retrieved from [Link]

Sources

- 1. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 6-bromo-(1H)-indazole-4-carboxylate 97% | CAS: 885518-49-0 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

purification of Methyl 6-bromo-1H-indazole-4-carboxylate by column chromatography

Application Note: Purification of Methyl 6-bromo-1H-indazole-4-carboxylate

Abstract

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a critical scaffold in the synthesis of kinase inhibitors (e.g., IRAK4, EZH2 inhibitors) and PARP inhibitors.[1] Its purification presents specific challenges due to the acidity of the indazole N-H proton (pKa ~11.2), which can cause peak tailing on silica gel, and its moderate solubility profile. This guide provides a comprehensive protocol for purifying this intermediate, prioritizing a high-yield precipitation method followed by a polishing column chromatography step for analytical purity (>98%).

Physicochemical Profile & Analysis

Before initiating purification, understanding the compound's behavior is essential for selecting the correct stationary and mobile phases.

| Property | Value | Implication for Purification |

| Molecular Weight | 255.07 g/mol | Suitable for standard flash chromatography.[1] |

| Appearance | Off-white to light yellow solid | Visual fraction collection is possible but UV is preferred.[1] |

| pKa (Predicted) | ~11.2 (Indazole N-H) | Acidic. May interact with silanols on silica, causing streaking. |

| Solubility | High: DMSO, DMF, MeOHMod: EtOAc, DCM, THFLow: Et₂O, Hexanes, Water | Precipitation: Insoluble in ether/water.Loading: Solid load recommended for chromatography. |

| TLC Rf | ~0.4 (1:1 Hex/EtOAc) | Retentive on silica; requires polar mobile phase to elute. |

Method Development: Strategic Purification Workflow

The purification strategy depends on the synthesis route. The most common route involves deprotection of an N-acetyl precursor or esterification of the acid.[1]

Workflow Diagram

The following decision tree outlines the optimal path to purity, minimizing solvent waste and maximizing yield.

Figure 1: Purification decision tree emphasizing precipitation as the primary method due to the compound's solubility profile.

Protocol A: Precipitation & Trituration (Primary Method)

Best for: Large-scale purification (>1g) and removing non-polar impurities.

Mechanism: The free N-H indazole crystallizes effectively from polar protic solvents upon pH adjustment or cooling, while impurities often remain in the mother liquor.

Reagents:

-

Methanol (MeOH)

-

6N Hydrochloric Acid (HCl)[2]

-

Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

-

Reaction Quench/Hydrolysis: If coming from the N-acetyl precursor, stir the crude in MeOH (approx. 20 mL/g) and add 6N HCl (1:1 v/v ratio with MeOH). Heat to 60°C for 8 hours until deprotection is complete [1].[1]

-

Concentration: Remove the bulk methanol under reduced pressure. Do not distill to dryness; leave a concentrated aqueous slurry.[1]

-

Neutralization: Cool the residue to 0-5°C. Slowly add saturated NaHCO₃ with stirring until pH ~8. The product will precipitate as a light yellow solid.[1][3]

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious water to remove inorganic salts.[1]

-

Trituration (Crucial Step): Transfer the wet cake to a flask. Suspend in Diethyl Ether or MTBE (10 mL/g). Stir vigorously for 15-30 minutes.

-

Why? This removes non-polar organic impurities and residual starting materials that are soluble in ether, while the polar indazole product remains insoluble.

-

-

Final Dry: Filter the solid again. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Flash Column Chromatography (Polishing)

Best for: Removing closely eluting regioisomers or if the crude is an oil.

Challenge: The acidic N-H proton can cause "streaking" (broad peaks) on standard silica, leading to poor resolution.

Chromatographic Parameters:

-

Stationary Phase: High-performance spherical Silica Gel (20-40 µm).[1]

-

Mobile Phase A: Hexanes (or Heptane)

-

Mobile Phase B: Ethyl Acetate (EtOAc)

-

Modifier (Optional): 1% Triethylamine (TEA) in Mobile Phase B (prevents tailing).

Gradient Table:

| Time (CV) | % Mobile Phase B (EtOAc) | Description |

| 0.0 - 1.0 | 0% | Equilibration |

| 1.0 - 5.0 | 0% -> 20% | Elute non-polar impurities |

| 5.0 - 15.0 | 20% -> 60% | Product Elution Window |

| 15.0 - 20.0 | 60% -> 100% | Wash column |

Detailed Procedure:

-

Sample Loading (Solid Load):

-

Dissolve the crude mixture in a minimum amount of DCM/MeOH (9:1).

-

Add Celite 545 or Silica Gel (1:2 ratio w/w relative to crude).

-

Evaporate solvent to dryness on a rotovap until a free-flowing powder is obtained.[1]

-

Reasoning: Liquid loading with DCM can cause band broadening because DCM is a strong solvent for this compound.[1] Solid loading ensures a tight injection band.[1]

-

-

Run Parameters:

-

Flow Rate: 40 mL/min (for a 40g column).

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

-

Fraction Collection:

-

The product typically elutes between 35-50% EtOAc.[1]

-

Note: If the compound sticks to the column (no elution by 60% EtOAc), switch to a DCM:MeOH (95:5) isocratic flush.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Peak Tailing/Streaking | Acidic N-H interacting with silica silanols.[1] | Add 0.5-1% Triethylamine (TEA) to the EtOAc mobile phase.[1] Alternatively, use amine-functionalized silica.[1] |

| Co-elution with Regioisomers | 1H-indazole isomers (e.g., 3-carboxylate) have similar polarity.[1] | Change selectivity: Use DCM:MeOH (99:1 to 95:5) gradient instead of Hex/EtOAc. The selectivity on silica is often better with chlorinated solvents for indazoles.[1] |

| Poor Solubility in Mobile Phase | Compound precipitates on the column head.[1] | Use Solid Loading (Protocol B, Step 1). Do not try to force liquid loading with DMSO/DMF as it ruins separation.[1] |

Safety & Hazards

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Chemical Compatibility: Avoid contact with strong oxidizing agents.[1] The compound emits toxic fumes (NOx, HBr) upon combustion.

References

-

World Intellectual Property Organization. (2012).[2] WO2012118812A2 - Indazole Inhibitors of IRAK4.[1] Link (Accessed 2023-10-26). Describes the synthesis and purification via precipitation/acid hydrolysis.

-

ChemicalBook. (2023). Methyl 6-bromo-1H-indazole-4-carboxylate Product Properties. Link

-

BenchChem. (2023). Application Note: Large-Scale Synthesis of Indazole Derivatives. Link

-

PubChem. (2023). Compound Summary: Methyl 6-bromo-1H-indazole-4-carboxylate (CID 24728062).[1] Link

Sources

- 1. Indazoles [chemenu.com]

- 2. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. US11510920B2 - Compositions and methods for treating EZH2-mediated cancer - Google Patents [patents.google.com]

The Strategic Utility of Methyl 6-bromo-1H-indazole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Intermediate

The 1H-indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, making it a foundational component in the design of numerous kinase inhibitors.[2] Several successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole motif, underscoring its therapeutic significance.[1]

Within the diverse landscape of indazole-based building blocks, Methyl 6-bromo-1H-indazole-4-carboxylate emerges as a particularly strategic intermediate for drug discovery programs. This compound offers a unique combination of functionalities: a reactive bromine atom at the C-6 position, an ester group at the C-4 position, and a modifiable pyrazole ring. This trifecta of chemical handles provides medicinal chemists with exceptional control over molecular diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The bromine atom at C-6 is the primary anchor for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This position is frequently exploited to append aryl or heteroaryl moieties that can access and interact with solvent-exposed regions of enzyme active sites. The methyl ester at C-4, while also a point for modification (e.g., through amidation), primarily serves as an electronic modulator of the indazole ring system and can influence the molecule's solubility and cell permeability.

This guide provides a detailed exploration of Methyl 6-bromo-1H-indazole-4-carboxylate as a key building block. We will delve into its chemical properties, provide validated protocols for its most critical synthetic transformations, and illustrate its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and ensuring laboratory safety.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [3] |

| Molecular Weight | 255.07 g/mol | [3] |

| Appearance | Light yellow solid | [4] |

| Boiling Point | 395.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.21 ± 0.40 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Safety Information: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-6 bromine atom of Methyl 6-bromo-1H-indazole-4-carboxylate is primed for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for introducing new aryl or heteroaryl groups at the C-6 position. This reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher efficiency, especially with challenging substrates.[7]

-

Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 6-bromo-1H-indazole-4-carboxylate with various arylboronic acids, based on established procedures for similar 6-bromoindazole systems.[8][9][10]

Materials:

-

Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane

-

Water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring all solids are dissolved upon heating).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Methyl 6-bromo-1H-indazole-4-carboxylate Synthesis

This technical guide is structured as a specialized support center resource, designed for immediate application in a research or process development setting. It prioritizes the "Modified Jacobson" cyclization route, which is the industry standard for reliable scale-up of this specific scaffold.

Executive Summary & Mechanistic Insight

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate presents a specific regiochemical challenge: establishing the 4-carboxylate and 6-bromo substitution pattern simultaneously. Direct functionalization of the indazole core is often non-selective. Therefore, the most robust route is de novo ring construction via the Modified Jacobson Cyclization (diazotization of o-alkyl anilines).

The Core Challenge: Standard aqueous diazotization (NaNO2/HCl) of methyl 3-amino-5-bromo-2-methylbenzoate often leads to diazonium hydrolysis (phenol formation) or azo-coupling side products rather than cyclization.

The Solution: Adopting a Phase-Transfer Catalyzed (PTC) or Anhydrous approach using isoamyl nitrite and acetic anhydride. This forces the formation of the N-nitroso-N-acetyl intermediate, which undergoes a [3,3]-sigmatropic rearrangement and cyclization to form the indazole core with significantly higher yields (>70%).

The "Golden Route" Workflow

The following diagram illustrates the optimized pathway, highlighting the critical intermediate that stabilizes the cyclization process.

Figure 1: The Modified Jacobson Cyclization pathway. Note that the reaction initially yields the N1-acetylated species, which requires a subsequent hydrolysis step.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Scale: 10g basis)

Phase 1: Ring Closure (The Critical Step)

Avoid aqueous NaNO2. Moisture is the enemy of yield in this specific cyclization.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charge: Add Methyl 3-amino-5-bromo-2-methylbenzoate (10.0 g, 1.0 equiv), Potassium Acetate (KOAc, 1.2 equiv), and Acetic Anhydride (Ac₂O, 2.0 equiv) into Chloroform (CHCl₃, 150 mL).

-

Note: Benzene is traditional but CHCl₃ is safer and effective.

-

-

Activation: Add 18-Crown-6 (0.05 equiv) as a phase transfer catalyst. This solubilizes the acetate anion and accelerates the reaction.

-

Diazotization: Heat the mixture to reflux (approx. 60-65°C). Dropwise add Isoamyl Nitrite (2.2 equiv) over 30 minutes.

-

Observation: Evolution of nitrogen gas indicates cyclization is occurring.

-

-

Reaction: Stir at reflux for 8–12 hours. Monitor by HPLC/TLC. The starting aniline should disappear, replaced by a less polar spot (the N-acetyl indazole).

-

Workup: Cool to RT. Wash with water (2 x 100 mL) to remove salts. Dry organic layer over Na₂SO₄ and concentrate.[1]

-

Result: Crude Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

-

Phase 2: Hydrolysis (Deprotection)

-

Dissolution: Dissolve the crude N-acetyl intermediate in Methanol (100 mL).

-

Acidification: Add 6N HCl (50 mL) slowly.

-

Hydrolysis: Heat to 60°C for 2–4 hours.

-

Checkpoint: Monitor for the disappearance of the N-acetyl peak.

-

-

Isolation: Concentrate to remove methanol. Neutralize the remaining aqueous residue with Saturated NaHCO₃ (pH ~8).

-

Purification: Filter the precipitated solid. Wash with cold water and hexanes.

-

Yield Target: 65–75% (over two steps).

-

Troubleshooting Guide & FAQs

Issue 1: Low Yield (<40%) during Ring Closure

Diagnosis: The diazonium intermediate is decomposing before it can cyclize, likely due to the presence of water or insufficient acetylation.

| Potential Cause | Corrective Action | Mechanism |

| Moisture Contamination | Use anhydrous CHCl3 and dry reagents. | Water attacks the diazonium salt to form a phenol side-product. |

| Insufficient Acetic Anhydride | Increase Ac₂O to 2.5–3.0 equiv. | The N-acetyl group is required to lower the activation energy for the cyclization bond rotation. |

| Temperature too Low | Ensure vigorous reflux (60°C+). | The cyclization is endothermic; room temp diazotization will stall at the diazo stage. |

Issue 2: "Sticky" Impurities / Tar Formation

Diagnosis: Polymerization of the diazo species or azo-coupling between unreacted aniline and diazonium salt.

-

Fix: Ensure Isoamyl Nitrite is fresh. Old nitrite esters degrade to alcohols, slowing the reaction.

-

Fix: Add the nitrite slowly to a refluxing solution. This ensures the diazonium species cyclizes immediately upon formation, rather than accumulating and reacting with the starting amine.

Issue 3: Regioselectivity (N1 vs N2)

User Question: "I see two spots on TLC after hydrolysis. Is my product a mixture of isomers?" Answer: In the solid state and neutral solution, 1H-indazoles (N1-H) are the thermodynamically stable tautomer. However, during alkylation or functionalization, N1 vs N2 selectivity is a major issue.

-

Verification: For the unsubstituted NH, you likely have a single tautomer. If you see two spots, one might be the unhydrolyzed N-acetyl intermediate . Run an NMR; if you see a singlet methyl peak around 2.7 ppm, hydrolysis is incomplete.

Issue 4: Starting Material Synthesis

User Question: "I cannot buy the methyl 3-amino-5-bromo-2-methylbenzoate precursor. How do I make it?" Protocol:

-

Start with Methyl 5-bromo-2-methylbenzoate .

-

Nitration: KNO₃/H₂SO₄ at 0°C. (Directs to position 3, ortho to the methyl).

-

Reduction: Fe powder / NH₄Cl in EtOH/H₂O. (Avoid catalytic hydrogenation if possible to prevent debromination).

Quantitative Data Summary

Comparison of synthetic methods for Indazole Ring Closure:

| Parameter | Standard Aqueous Method (NaNO2/HCl) | Modified Jacobson (Isoamyl Nitrite/Ac2O/PTC) |

| Solvent System | Water / HCl | Chloroform / Acetic Anhydride |

| Temperature | 0°C -> RT | 65°C (Reflux) |

| Typical Yield | 25 - 40% | 65 - 80% |

| Major Impurity | Phenols, Azo-dyes | N-Acetyl intermediate (easily cleaved) |

| Scalability | Poor (Exotherms, foaming) | Excellent (Homogeneous) |

References

-

BenchChem Application Note.Large-Scale Synthesis of 6-Bromo-1H-indazole.

-

ChemicalBook.Synthesis of methyl 6-bromo-1H-indazole-4-carboxylate via N-acetyl hydrolysis.

-

Organic Syntheses.Indazole Synthesis via N-Nitroso-N-acetyl-o-toluidine.

-

Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[2] (Discusses the tautomeric stability and N1/N2 selectivity issues relevant to the final product).

-

Patent WO2012118812. Synthesis of methyl 6-bromo-1H-indazole-4-carboxylate.[3] (Specific patent procedure citing the 6N HCl hydrolysis step).

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11510920B2 - Compositions and methods for treating EZH2-mediated cancer - Google Patents [patents.google.com]

Technical Support Center: Hot Filtration & Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hot filtration, a critical step in crystallization workflows. Premature crystallization during this process can lead to significant product loss, decreased purity, and clogged equipment. This resource provides in-depth troubleshooting guides, FAQs, and best-practice protocols to help you overcome these challenges and ensure a successful and efficient purification process.

The Science Behind the Challenge: Why Premature Crystallization Occurs

Hot filtration is employed to remove insoluble impurities from a saturated solution before the crystallization of the desired compound upon cooling. The entire principle hinges on keeping the desired compound fully dissolved during the filtration process. Premature crystallization is fundamentally a battle against thermodynamics and kinetics.

Thermodynamic Principles: The solubility of most solid compounds increases with temperature. A solubility curve graphically represents this relationship, indicating the maximum amount of solute that can be dissolved in a solvent at a specific temperature. During hot filtration, the goal is to operate at a temperature where the solution is saturated with the desired compound but not supersaturated. Any drop in temperature can push the solution into a supersaturated state, creating the thermodynamic driving force for crystallization.[1][2][3]

Kinetic Factors: Crystallization is a two-step kinetic process: nucleation and crystal growth.[4][5]

-

Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This process is highly sensitive to supersaturation and the presence of particulate matter (like dust or insoluble impurities), which can act as nucleation sites.

-

Crystal Growth: The subsequent growth of these nuclei into larger crystals.

A rapid decrease in temperature during filtration can cause a sudden spike in supersaturation, leading to rapid, uncontrolled nucleation and the formation of a large number of small crystals. This not only traps impurities but can also completely block the filtration apparatus.

Troubleshooting Guide: Diagnosing and Solving Premature Crystallization

This section provides a structured approach to identifying and resolving common issues encountered during hot filtration.

| Problem | Probable Cause(s) | Corrective and Preventive Actions |

| Crystals forming in the funnel stem. | Heat Loss: The funnel stem provides a large surface area for heat loss to the ambient environment, causing localized cooling of the filtrate. | Use a stemless or short-stemmed funnel. This minimizes the surface area where cooling can occur before the filtrate reaches the receiving flask.[6][7] Preheat the filtration apparatus. See the detailed protocol below. The vapors from the boiling solvent in the receiving flask will help keep the funnel warm.[7][8][9] |

| A solid mass of crystals forms on the filter paper. | Rapid Solvent Evaporation: Evaporation of the hot solvent on the filter paper can increase the concentration of the solute, leading to supersaturation and crystallization. Inadequate Preheating: A cold filter paper will immediately cool the solution upon contact. | Cover the funnel during filtration. Use a watch glass to cover the top of the funnel. This creates a solvent-saturated atmosphere, reducing the rate of evaporation. Ensure thorough preheating of the entire apparatus. The filter paper should be hot and moist with condensed solvent before the filtration begins. Filter the solution in small portions. This minimizes the time the solution is exposed to the air on the filter paper.[10][11] |

| Filtration is extremely slow or stops completely. | Clogging of the filter paper: Prematurely formed crystals are blocking the pores of the filter paper. Incorrect filter paper folding: A poorly folded filter paper can have limited surface area for filtration. | Use fluted filter paper. Fluting increases the surface area for filtration and creates channels for air to escape from the receiving flask, speeding up the process.[8][9] Add a small amount of hot, pure solvent. If crystallization has already begun on the filter paper, adding a small amount of boiling solvent can help redissolve the crystals and unclog the pores.[1][7] Ensure the receiving flask is not sealed. There must be a way for the displaced air in the receiving flask to escape. Using a bent paper clip between the flask and the funnel can create a small gap.[9] |

| Low yield of final product after recrystallization. | Significant product loss during hot filtration: A substantial amount of the desired compound crystallized and was removed with the insoluble impurities. Using too much solvent: An excessive amount of solvent will keep more of the desired compound dissolved even after cooling. | Optimize the amount of solvent used. Use just enough solvent to dissolve the compound at the boiling point.[12] Wash the filter cake with a small amount of hot solvent. This will help recover any product that may have crystallized on the filter paper.[6] Perform a second crop crystallization. If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second batch of crystals.[13] |